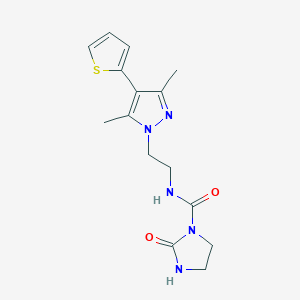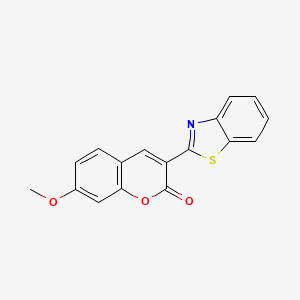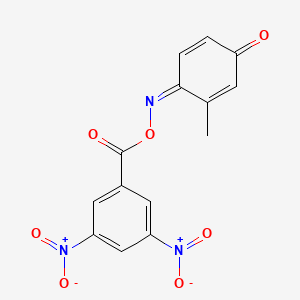
(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone is a synthetic organic compound characterized by its complex structure, which includes a dinitrobenzoyl group and a cyclohexa-2,5-dienone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone typically involves multiple steps:
Formation of the Dinitrobenzoyl Intermediate: The starting material, 3,5-dinitrobenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Cyclohexa-2,5-dienone Formation: A cyclohexa-2,5-dienone derivative is synthesized separately, often through the oxidation of a suitable precursor such as 3-methylcyclohexanone using an oxidizing agent like potassium permanganate (KMnO₄).
Coupling Reaction: The dinitrobenzoyl chloride is then reacted with the cyclohexa-2,5-dienone derivative in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dienone core, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃) in methanol, sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone can be used as a building block for more complex molecules
Biology and Medicine
The compound’s derivatives, particularly those with amino groups, have potential applications in medicinal chemistry. These derivatives can act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In materials science, the compound can be used in the development of novel polymers and resins. Its unique structure can impart desirable properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular responses.
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic Acid: Shares the dinitrobenzoyl group but lacks the cyclohexa-2,5-dienone core.
4-Nitrobenzoyl Chloride: Similar in having a nitrobenzoyl group but with fewer nitro groups and a different core structure.
Cyclohexa-2,5-dienone Derivatives: Compounds with similar cyclohexa-2,5-dienone cores but different substituents.
Uniqueness
(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone is unique due to the combination of its dinitrobenzoyl group and cyclohexa-2,5-dienone core. This combination provides a distinct set of reactive sites and chemical properties, making it versatile for various applications in synthesis, research, and industry.
特性
IUPAC Name |
[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c1-8-4-12(18)2-3-13(8)15-24-14(19)9-5-10(16(20)21)7-11(6-9)17(22)23/h2-7H,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWUNAKUYIQIGL-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N/OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

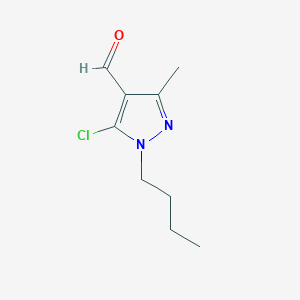
![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)

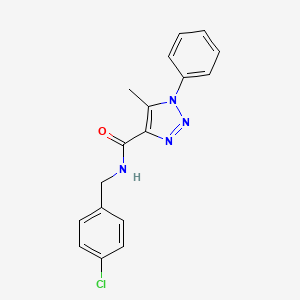
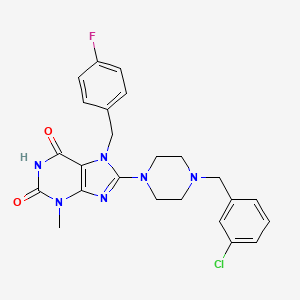
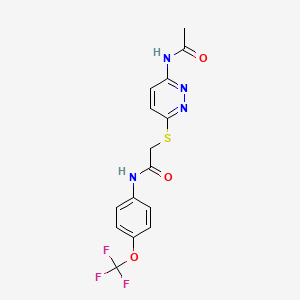
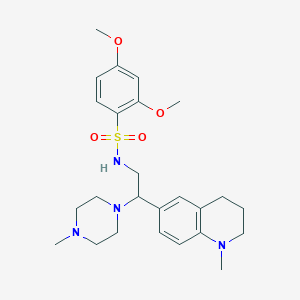
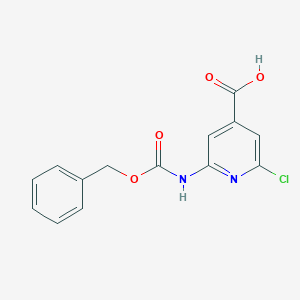
![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)
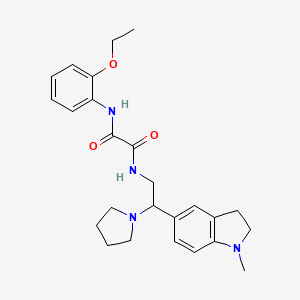
![1-(2-methylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)
